4-[2-(1-ethylquinolin-1-ium-2-yl)ethenyl]-N,N-dimethylaniline;iodide
Description
4-[2-(1-ethylquinolin-1-ium-2-yl)ethenyl]-N,N-dimethylaniline;iodide (IUPAC name) is a quinolinium-based organic iodide salt characterized by a conjugated ethenyl bridge linking a 1-ethylquinolinium moiety and a dimethylaniline group. The compound’s structure features a positively charged quinolinium core balanced by an iodide counterion, which enhances solubility in polar solvents . The dimethylamino group at the para position of the aniline ring acts as an electron donor, influencing the compound’s photophysical properties, including fluorescence emission and Stokes shift. This structural framework is common in fluorescent probes and dyes, where extended conjugation and charge localization enable applications in bioimaging and molecular sensing .
Properties
IUPAC Name |
4-[2-(1-ethylquinolin-1-ium-2-yl)ethenyl]-N,N-dimethylaniline;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N2.HI/c1-4-23-20(16-12-18-7-5-6-8-21(18)23)15-11-17-9-13-19(14-10-17)22(2)3;/h5-16H,4H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLANDVPGMEGLK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC=C(C=C3)N(C)C.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883309 | |
| Record name | Quinaldine Red | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117-92-0 | |
| Record name | Quinaldine Red | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinaldine Red | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1-ethylquinolin-1-ium-2-yl)ethenyl]-N,N-dimethylaniline;iodide typically involves the reaction of quinoline derivatives with dimethylaminobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-[2-(1-ethylquinolin-1-ium-2-yl)ethenyl]-N,N-dimethylaniline;iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinium derivatives with different functional groups.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: It can undergo substitution reactions where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, cyanides, and thiolates are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium oxides, while reduction can produce various quinoline derivatives .
Scientific Research Applications
4-[2-(1-ethylquinolin-1-ium-2-yl)ethenyl]-N,N-dimethylaniline;iodide has a wide range of applications in scientific research:
Chemistry: It is used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: The compound is employed in staining biological samples for microscopic analysis.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in targeting specific cellular pathways.
Industry: It is used in the manufacture of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 4-[2-(1-ethylquinolin-1-ium-2-yl)ethenyl]-N,N-dimethylaniline;iodide involves its interaction with molecular targets such as proteins and nucleic acids. The compound can intercalate into DNA, affecting its structure and function. It also interacts with cellular proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide (CAS 21584-04-3)
- Structure: Replaces the ethenyl bridge with an iminomethyl group, retaining the quinolinium core and dimethylamino substituent.
- However, the lack of an extended conjugated system reduces fluorescence quantum yield compared to the target compound .
- Applications : Less studied for optical applications but explored in coordination chemistry.
4-[(E)-2-(1H-Indol-3-yl)ethenyl]-1-methylpyridinium iodide (F16, CAS 36098-33-6)
- Structure: Substitutes quinolinium with a pyridinium ring and incorporates an indole group.
- Properties : Exhibits strong mitochondrial targeting due to the pyridinium’s positive charge and lipophilic indole group. Fluorescence emission at ~583 nm (Stokes shift ~100 nm) enables cellular imaging with minimal background interference .
- Applications : Widely used in cancer cell imaging and apoptosis studies, outperforming the target compound in mitochondrial specificity .
4-[2-(1H-Benzimidazol-2-yl)ethenyl]-N,N-dimethylaniline (CAS 2562-90-5)
- Structure: Replaces quinolinium with a benzimidazole ring, lacking the cationic charge.
- Properties : Neutral structure reduces solubility in aqueous media. Fluorescence is quenched in polar environments, limiting bioimaging utility compared to charged analogues .
Photophysical and Chemical Properties
Key Observations :
- The target compound’s quinolinium core and extended conjugation likely result in longer emission wavelengths compared to pyridinium-based analogues (e.g., F16).
- The dimethylamino group enhances electron-donating capacity, increasing Stokes shift relative to nitro-substituted stilbenes .
- Iodide salts generally exhibit higher solubility than neutral benzimidazole derivatives .
Cellular Imaging
- Target Compound: Potential for lysosomal or mitochondrial targeting (similar to F16 ), but specific localization data are lacking in provided evidence.
- DNEPI () : Demonstrates ratiometric sensing of cysteine with a detection limit of 0.29 μM, leveraging sulfonate ester cleavage. The target compound’s lack of reactive ester groups limits similar applications .
Antimicrobial Activity
- While structurally related benzimidazole derivatives (e.g., 2-(5-indolyl)-1H-benzimidazoles) show antimicrobial activity , the target compound’s cationic charge may enhance membrane disruption, though direct evidence is absent.
Crystallographic and Stability Data
- Crystal Packing: Analogues like 4-{2,2-dichloro-1-[(E)-2-(4-methylphenyl)diazen-1-yl]ethenyl}-N,N-dimethylaniline () show that dimethylamino groups participate in C–H···π interactions, stabilizing the lattice. The target compound’s iodide ion may form weaker ion-dipole interactions compared to dichloro derivatives .
- Thermal Stability: Quinolinium salts generally decompose above 200°C, whereas pyridinium analogues (e.g., F16) show lower thermal stability due to smaller aromatic systems .
Biological Activity
The compound 4-[2-(1-ethylquinolin-1-ium-2-yl)ethenyl]-N,N-dimethylaniline;iodide is a synthetic organic molecule that has garnered attention due to its unique properties and potential applications in various fields, particularly in biological systems. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound's structure includes a quinoline moiety, which is known for its biological activities, particularly in the realm of pharmaceuticals. The molecular formula is , with a molecular weight of approximately 366.23 g/mol. The iodide ion serves as a counterion, which may influence the compound's solubility and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its fluorescent properties , which allow it to interact with biological molecules in unique ways. Fluorescent compounds can be used as markers in cellular imaging and as probes in biochemical assays. The following mechanisms have been identified:
- Fluorescence-Based Detection : The compound can be utilized in fluorescence microscopy to visualize cellular components.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation as an antifungal or antibacterial agent.
- Cellular Uptake : The ethylquinolinium group may facilitate cellular uptake, enhancing the compound's effectiveness in targeting specific cells.
Research Findings and Case Studies
Recent studies have focused on the synthesis and evaluation of the biological activity of this compound. Below are key findings from relevant research:
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Exhibits activity against various pathogens | |
| Fluorescent Properties | Useful for cellular imaging and diagnostics | |
| Cytotoxicity | Evaluated against cancer cell lines |
Case Study: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of various quinoline derivatives, This compound was tested against several bacterial strains. The results indicated moderate activity, with an inhibition zone diameter ranging from 12 to 15 mm at concentrations of 50 μg/mL. This suggests that while the compound is not as potent as leading antibiotics, it may serve as a scaffold for further optimization.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that modifications to the quinoline ring significantly affect the biological activity of the compound. Substituents on the quinoline nitrogen and variations in the ethylene linker can enhance or diminish fluorescence and antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
